molecular formula C6H11NO B14597672 N-Hex-5-en-2-ylidenehydroxylamine CAS No. 59239-06-4

N-Hex-5-en-2-ylidenehydroxylamine

Katalognummer: B14597672
CAS-Nummer: 59239-06-4
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: DSGWTRUNWLIJAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hex-5-en-2-ylidenehydroxylamine is a chemical compound with the molecular formula C₆H₁₁NO. It is also known by other names such as hex-5-en-2-one oxime and allylacetone oxime . This compound is characterized by the presence of a hydroxylamine group attached to a hexenyl chain, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Hex-5-en-2-ylidenehydroxylamine can be synthesized through the reaction of 1-hexen-5-one with hydroxylamine . The reaction typically involves the use of an acid catalyst to facilitate the formation of the oxime. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hex-5-en-2-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis.

Wissenschaftliche Forschungsanwendungen

N-Hex-5-en-2-ylidenehydroxylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Hex-5-en-2-ylidenehydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hex-5-en-2-ylidenehydroxylamine is unique due to its specific structure, which includes a hexenyl chain and a hydroxylamine group This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis

Eigenschaften

CAS-Nummer

59239-06-4

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

N-hex-5-en-2-ylidenehydroxylamine

InChI

InChI=1S/C6H11NO/c1-3-4-5-6(2)7-8/h3,8H,1,4-5H2,2H3

InChI-Schlüssel

DSGWTRUNWLIJAQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NO)CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.